Fencamine

Übersicht

Beschreibung

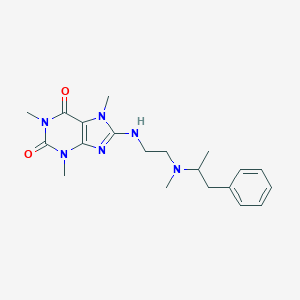

Fencamine, also known as Altimina or Sicoclor, is a psychostimulant drug of the amphetamine class . It is closely related to fenethylline .

Synthesis Analysis

This compound is a substrate molecule that is used in the synthesis of peptide hormones . It can be detected in urine samples and has been shown to be a synthetic cannabinoid . This compound can be used for diagnostic purposes .Molecular Structure Analysis

The molecular formula of this compound is C20H28N6O2 . The molecular weight is 384.48 g/mol . The standard InChI of this compound is InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H28N6O2 and a molecular weight of 384.48 g/mol . The percent composition is C 62.48%, H 7.34%, N 21.86%, O 8.32% .Wissenschaftliche Forschungsanwendungen

Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek

Research on fenugreek, an herb related to fencamine, has explored its potential effects on metabolic syndrome. Active compounds like diosgenin and 4-hydroxyisoleucine have been studied for their impact on glucose tolerance, insulin action, and cardiovascular health, although definitive evidence of their therapeutic roles is still developing (Fuller & Stephens, 2015).

Fenfluramine and Melanocortin Pathways

Fenfluramine, chemically related to this compound, was previously used for weight loss but withdrawn due to cardiac complications. Studies have shown that its anorexic action requires activation of central melanocortin pathways, shedding light on potential new obesity treatments (Heisler et al., 2002).

Foeniculum Vulgare: Traditional Medicine Applications

Foeniculum vulgare, or fennel, has similarities to fenugreek and has been used for various ailments. It is rich in valuable compounds like volatile compounds, flavonoids, and amino acids. Studies have highlighted its antimicrobial, anti-inflammatory, and hypoglycemic properties, pointing to its potential in traditional medicine and pharmaceutical applications (Badgujar, Patel, & Bandivdekar, 2014).

Fenretinide: Cancer and Obesity

Fenretinide is a retinoid compound explored for cancer prevention and treatment. It has shown promise in preclinical studies for preventing high-fat diet-induced obesity and insulin resistance, indicating a potential role in obesity and metabolic disease treatment (Mody & Mcilroy, 2014).

Nutraceuticals in Disease Prevention

Research on nutraceuticals, including fenretinide, has focused on their potential for disease prevention. These compounds, derived from dietary or herbal sources, have been evaluated for their effectiveness in protecting against diseases like cancer, with fenretinide showing potential as a chemopreventive agent (Gosslau & Chen, 2004).

Fenofibrate: Inflammation and Metabolic Syndrome

Fenofibrate, another compound related to this compound, has been studied for its effects on inflammation and metabolism in metabolic syndrome. It can reduce systemic inflammation markers independent of its effects on lipid and glucose metabolism, suggesting a direct effect on inflammatory pathways (Belfort, Berria, Cornell, & Cusi, 2010).

Camfetamine and CNS Effects

Camfetamine, a compound related to fencamfamine and this compound, was developed as a CNS stimulant. Its synthesis and characterization have been described in research, highlighting its relevance in the study of CNS-active substances (Kavanagh et al., 2013).

Fenugreek's Therapeutic Potential

Fenugreek, closely related to this compound, has been identified for its beneficial effects in diseases like diabetes, hypercholesterolemia, and potentially cancer. Its medicinal properties are attributed to its chemical constituents, making it a focus in the functional food industry (Goyal, Gupta, & Chatterjee, 2016).

Wirkmechanismus

Fencamfamin, a drug closely related to Fencamine, acts as an indirect dopamine agonist . It releases dopamine by a similar mechanism to amphetamines, but is 10 times less potent than dexamphetamine at producing this effect . The drug seems to inhibit the dopamine transporter (DAT) that removes dopamine from the synapses .

Safety and Hazards

Fencamine has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302 - Harmful if swallowed, and H336 - May cause drowsiness or dizziness . The target organs include the central nervous system .

Relevant Papers The relevant papers on this compound include “Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results” published in the Journal of Occupational and Environmental Medicine . More papers can be found in the references of the Wikipedia page and other sources .

Eigenschaften

IUPAC Name |

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTADBTVZXKSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276158, DTXSID20872049 | |

| Record name | Fencamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28947-50-4 | |

| Record name | Fencamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28947-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fencamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fencamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

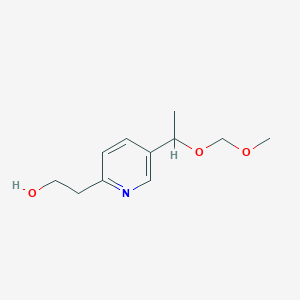

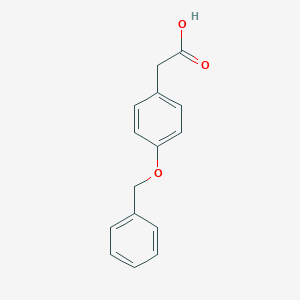

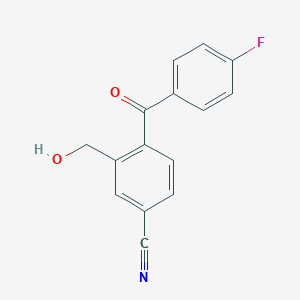

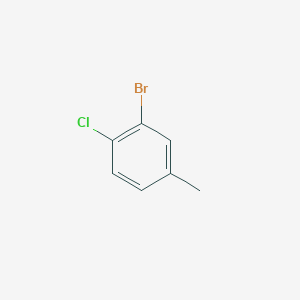

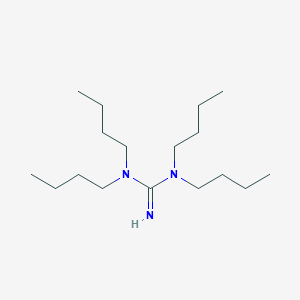

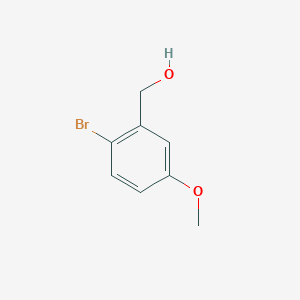

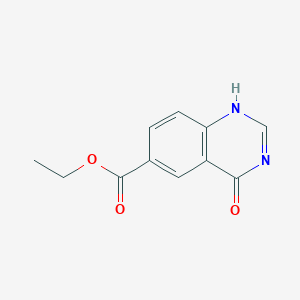

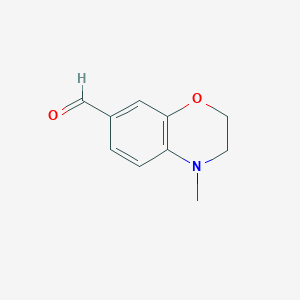

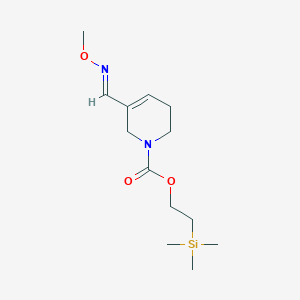

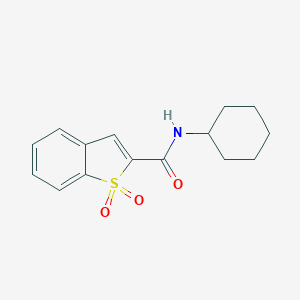

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

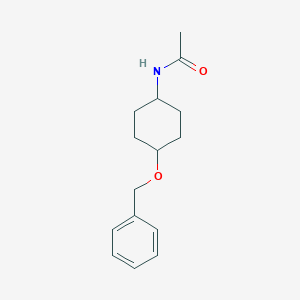

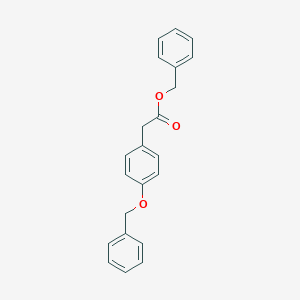

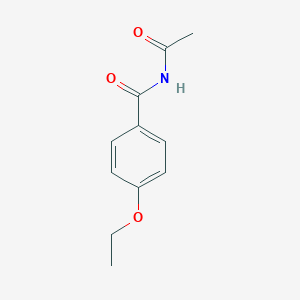

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)